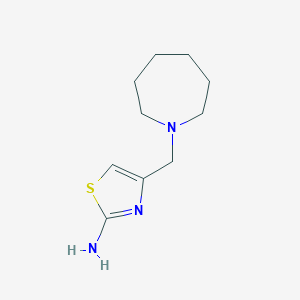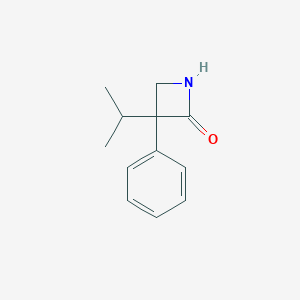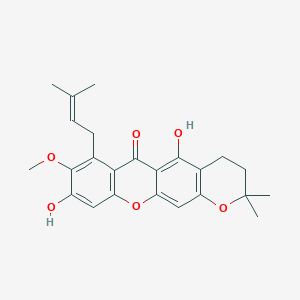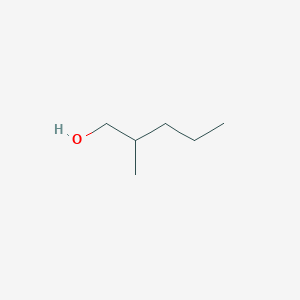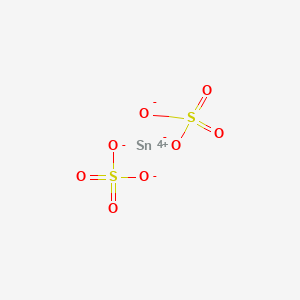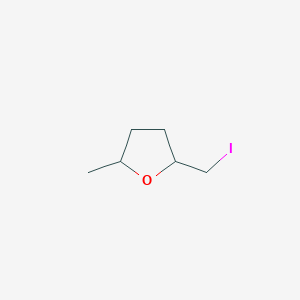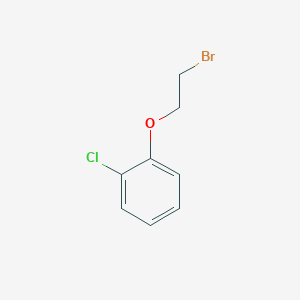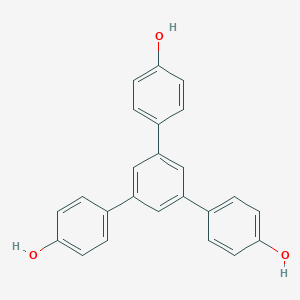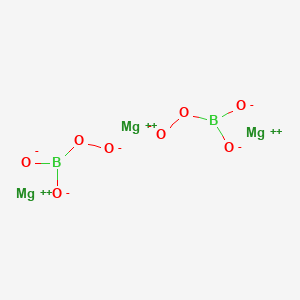![molecular formula C16H16N2 B095989 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole CAS No. 16571-53-2](/img/structure/B95989.png)
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole, also known as melatonin agonist 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole acts as a 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptor agonist. It binds to the 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptors in the brain and modulates the release of neurotransmitters, such as dopamine and serotonin. This results in the regulation of various physiological processes, including circadian rhythm, sleep-wake cycle, and immune function.
Biochemical And Physiological Effects
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, regulate immune function, and improve cognitive function. It has also been shown to have a role in the regulation of circadian rhythm and sleep-wake cycle.
Advantages And Limitations For Lab Experiments
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole has several advantages for lab experiments. It is a potent and selective 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptor agonist, which allows for the specific targeting of the 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptors. It also has good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations is the lack of standardized protocols for its use in lab experiments.
Future Directions
There are several future directions for the research on 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole. One of the areas of interest is its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its role in the regulation of the immune system and its potential use in the treatment of autoimmune diseases. Further studies are also needed to optimize the synthesis methods and develop standardized protocols for its use in lab experiments.
In conclusion, 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole is a promising chemical compound that has potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential in the treatment of various diseases and to optimize its use in lab experiments.
Synthesis Methods
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole can be synthesized using various methods. One of the commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde. This reaction results in the formation of an iminium ion, which undergoes cyclization to form the indole ring. The addition of a pyridine group to the indole ring is achieved through a subsequent Friedländer reaction.
Scientific Research Applications
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and antioxidant properties. It has also been shown to have potential in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
properties
CAS RN |
16571-53-2 |
|---|---|
Product Name |
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole |
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-methyl-3-(2-pyridin-4-ylethyl)indole |
InChI |
InChI=1S/C16H16N2/c1-18-12-14(15-4-2-3-5-16(15)18)7-6-13-8-10-17-11-9-13/h2-5,8-12H,6-7H2,1H3 |
InChI Key |
KBVLDCQJRKDAMF-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=NC=C3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=NC=C3 |
Other CAS RN |
16571-53-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



